molecular formula C7H5BrO2 B156896 3-Bromobenzoic acid CAS No. 585-76-2

3-Bromobenzoic acid

Cat. No. B156896
CAS RN: 585-76-2
M. Wt: 201.02 g/mol
InChI Key: VOIZNVUXCQLQHS-UHFFFAOYSA-N
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Description

3-Bromobenzoic acid is a brominated derivative of benzoic acid, where a bromine atom is substituted at the third position of the benzene ring. It is an important intermediate in organic synthesis, particularly in the preparation of various heterocyclic compounds and pharmaceuticals.

Synthesis Analysis

The synthesis of derivatives of 3-bromobenzoic acid can be achieved through various methods. For instance, a two-step synthesis of substituted 3-aminoindazoles from 2-bromobenzonitriles has been described, which involves a palladium-catalyzed arylation followed by an acidic deprotection/cyclization sequence . Another approach is the regioselective 5-exo-dig bromocyclization of 2-alkynylbenzoic acids to synthesize 3-(bromomethylene)isobenzofuran-1(3H)-ones, which can be further elaborated through palladium-catalyzed cross-coupling reactions . Additionally, 2-bromobenzoic acids have been used as building blocks in the construction of spirobenzolactones and spirobenzolactams through free radical reactions .

Molecular Structure Analysis

The molecular structure of 3-bromobenzoic acid derivatives can be complex and diverse. For example, a series of rare-earth p-bromobenzoic acid complexes have been synthesized, demonstrating a range of structures influenced by the lanthanide contraction, and featuring halogen- and π-based supramolecular interactions . The structural diversity is also evident in the synthesis of enantiopure cyclitols from 3-bromocyclohexene, where intramolecular oxyselenenylation plays a key role .

Chemical Reactions Analysis

3-Bromobenzoic acid and its derivatives participate in various chemical reactions. A novel aromatic nucleophilic substitution with rearrangement has been observed when 3-bromo-2-nitrobenzo[b]thiophene reacts with amines, leading to unexpected isomers . Moreover, the reactivity of α-bromoacetophenones in heterocyclic synthesis has been explored, with 3-bromomethylbenzo[d]isoxazole undergoing a one-pot synthesis and exhibiting diverse chemical behavior with different reagents .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-bromobenzoic acid derivatives are influenced by their molecular structure and the presence of functional groups. For instance, the supramolecular assemblies of 3,5-dihydroxybenzoic acid and its bromo derivative with N-donor compounds show different recognition patterns and hydrogen bonding interactions, leading to various supramolecular architectures . The synthesis and structural characterization of 4-bromo-3,5-dihydroxybenzoic acid further highlight the importance of the bromo substituent in determining the properties of the compound .

Scientific Research Applications

Chemical Synthesis and Reactions

3-Bromobenzoic acid has diverse applications in chemical synthesis. It serves as a precursor in the ortho-metalation reaction with lithium dialkylamides, facilitating the production of various substituted 3-bromobenzoic acids (Gohier & Mortier, 2003). Additionally, it undergoes electrooxidation on a Pt electrode in alkali solutions, leading to the formation of various compounds including bromobenzene, phenol, and benzoquinone (Yong-wei et al., 2013).

Environmental and Biological Interactions

In environmental and biological contexts, 3-Bromobenzoic acid demonstrates significant interactions. A strain of Pseudomonas aeruginosa was found to degrade halobenzoic acids, including 3-bromobenzoic acid, indicating its potential role in environmental remediation (Higson & Focht, 1990). Furthermore, certain catalyst-free P-C coupling reactions in water under microwave irradiation involve 3-bromobenzoic acid, highlighting its utility in green chemistry applications (Jablonkai & Keglevich, 2015).

Physical Properties and Applications

The physical properties of 3-bromobenzoic acid, such as vapor pressures, melting temperatures, and enthalpies of fusion, have been studied to understand its structure-property relationships. These studies are crucial for assessing the water solubility of sparingly soluble drugs (Zherikova et al., 2016).

Biochemical Research

In biochemical research, 3-bromobenzoic acid plays a role in DNA cleavage, as demonstrated in a study where its reaction with Cu2+ ions was used for footprinting the nucleosome core in reconstituted chromatin (Koval et al., 2003). Additionally, a study on transgenic plants expressing a bacterial detoxification gene for herbicide bromoxynil resistance indicated a transformation of bromoxynil to 3,5-dibromo-4-hydroxybenzoic acid (Stalker et al., 1988).

Safety And Hazards

3-Bromobenzoic acid causes skin irritation and serious eye irritation. It may also cause respiratory irritation . It is recommended to avoid breathing dust, to wash skin thoroughly after handling, to use only outdoors or in a well-ventilated area, and to wear protective gloves/eye protection/face protection .

properties

IUPAC Name

3-bromobenzoic acid
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InChI

InChI=1S/C7H5BrO2/c8-6-3-1-2-5(4-6)7(9)10/h1-4H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

VOIZNVUXCQLQHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC(=CC(=C1)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C7H5BrO2
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DSSTOX Substance ID

DTXSID8060408
Record name m-Bromobenzoic acid
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Molecular Weight

201.02 g/mol
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Physical Description

Off-white crystalline powder; [Alfa Aesar MSDS]
Record name 3-Bromobenzoic acid
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Product Name

3-Bromobenzoic acid

CAS RN

585-76-2
Record name 3-Bromobenzoic acid
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Record name 3-BROMOBENZOIC ACID
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Record name Benzoic acid, 3-bromo-
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Synthesis routes and methods

Procedure details

Piperidine (100 μL, 1.01 mmol) was added to a suspension of 3,4-bis(difluoromethoxy)benzaldehyde (240 mg, 1.01 mmol) and 2-[(carboxyacetyl)amino]-5-bromobenzoic acid (277 mg, 0.92 mmol) in toluene (5.0 mL). The reaction flask was fitted with a Dean-Stark apparatus and heated to reflux for 30 min. The reaction was then cooled to rt and the resulting suspension was filtered and washed with toluene. The piperidinium salt was dissolved in MeOH (5 mL) and water (2 mL) and the solution was acidified with 50% aqueous AcOH. The crude product was collected by filtration and recrystallised from EtOH/water and filtered to afford (E)-2-[[3,4-bis(difluoromethoxy)phenyl)-1-oxo-2-propenyl]amino]-5-bromobenzoic acid (198 mg, 45%) as a colourless crystalline solid; mp 223-226° C.; δH (400 MHz, DMSO-d6) 6.96 (d, J=15.6 Hz, 1H, CH═CHCO), 7.26 (t, J=73 Hz, 1H, OCHF2), 7.27 (t, J=73 Hz, 1H, OCHF2), 7.38 (d, J5′,6′=8.0 Hz, 1H, H5′), 7.61 (d, J=15.6 Hz, 1H, CH═CHCO), 7.68 (dd, J5′,6′=8.0, J2′,6′=1.6 Hz, 1H, H6′), 7.78 (d, J2′,6′=1.6 Hz, 1H, H2′), 7.80 (dd, J3,4=9.2, J4,6=2.8 Hz, 1H, H4), 8.08 (d, J4,6=2.8 Hz, 1H, H6), 8.55 (d, J3,4=9.2 Hz, 1H, H3), 11.28 (s, 1H, NH); δC (100 MHz, DMSO-d6) 116.3 (t, J=259 Hz), 116.5 (t, J=259 Hz), 116.5, 119.3, 120.1, 120.8, 122.6, 123.5, 126.7, 132.7, 133.2, 136.4, 139.7, 139.8, 141.9, 142.8, 163.6, 168.0; HRMS (ESL) calculated for C18H12BrF4NO5 [M-H ]− 475.9751, found 475.9752; νmax 1102, 1152, 1509, 1595, 1673, 1694, 3128 cm−1.
Quantity
100 μL
Type
reactant
Reaction Step One
Quantity
240 mg
Type
reactant
Reaction Step One
Name
2-[(carboxyacetyl)amino]-5-bromobenzoic acid
Quantity
277 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
882
Citations
F Gohier, J Mortier - The Journal of Organic Chemistry, 2003 - ACS Publications
… Reaction of C 2 Cl 6 with 3-bromobenzoic acid gave 2-chloro-3-bromobenzoic acid (10e), albeit in moderate yield (43%). It is worthy of note that previous lithiation methods were …
Number of citations: 62 pubs.acs.org
YW YE, X WANG, WF ZHENG, MC LI… - Acta Physico-Chimica …, 2013 - ingentaconnect.com
Electrochemical oxidation of 3-bromobenzoic acid (3-BBA) on a Pt electrode in alkali solution was studied by cyclic voltammetry and in situ Fourier transform infrared (FTIR) …
Number of citations: 2 www.ingentaconnect.com
SL Tan, ERT Tiekink - Zeitschrift für Kristallographie-New Crystal …, 2019 - degruyter.com
… Crystal structure of the 2:1 co-crystal 2-[(2-carboxyphenyl)disulfanyl]benzoic acid – 3-bromobenzoic acid, 2(C 14 H 10 O 4 S 2 )⋅C 7 H 5 BrO 2 … The title 2:1 co-crystal was prepared through …
Number of citations: 4 www.degruyter.com
GB Deacon, GJ Farquharson - Australian Journal of Chemistry, 1977 - CSIRO Publishing
… Regiospecific mercuration meta to the carboxyl group occurs, the position of substitution being established by formation of 3-bromobenzoic acid on bromodemercuration. An early report …
Number of citations: 22 www.publish.csiro.au
R Sabbah, AR Aguilar - Structural Chemistry, 1996 - Springer
… ; 2-bmmobenzoic acid; 3-bromobenzoic acid; 4-bromobenzoic acid; 2-… 0.11 [25] 3-bromobenzoic acid CvHsO_,Br … Table IlL Combustion Experiments of 3-Bromobenzoic Acid and T = …
Number of citations: 16 link.springer.com
L Ndima, R Betz - Zeitschrift für Kristallographie-New Crystal …, 2016 - degruyter.com
… Redetermination of the crystal structure of 3-bromobenzoic acid, C 7 H 5 BrO 2 … However, for 3-bromobenzoic acid [6], no coordinates of hydrogen atoms have been taken …
Number of citations: 5 www.degruyter.com
MN Arshad, MN Tahir, IU Khan, M Shafiq… - … Section E: Structure …, 2009 - scripts.iucr.org
The asymmetric unit of the title compound, C7H6BrNO2, consists of two molecules having a small variation of bond lengths and angles. The title compound forms dimers through pairs …
Number of citations: 7 scripts.iucr.org
BP Jensen, CJ Smith, CJ Bailey… - … Journal Devoted to …, 2005 - Wiley Online Library
… For the excretion balance study, a stock solution of 150 mM 3-bromobenzoic acid was prepared in 0.2 M NaOH. This was further diluted in control urine to prepare standard solutions of …
CJ Smith, S Shillingford, AM Edge, C Bailey, ID Wilson - Chromatographia, 2008 - Springer
… Urine profile (0–6 h) following dosage of 3-bromobenzoic acid (3-BBA). Neat urine (10 μL) was analysed via HTLC as used for the in vitro incubations: a bromatogram showing the …
Number of citations: 16 link.springer.com
PY Lee, CY Chen - Journal of hazardous materials, 2009 - Elsevier
The present study presents the toxicity data of benzoic acid and its derivatives on Pseudokirchneriella subcapitata, in terms of EC50 and NOEC values. Median effective …
Number of citations: 88 www.sciencedirect.com

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